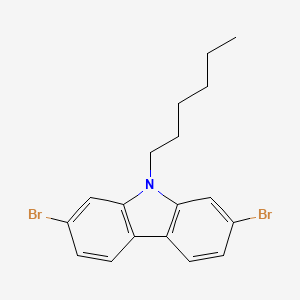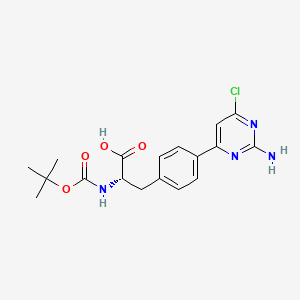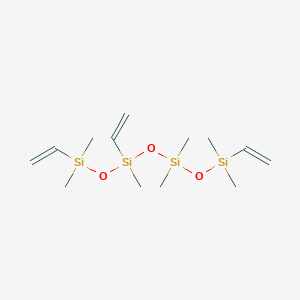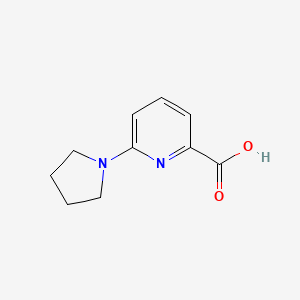
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid
Overview
Description
6-(1-Pyrrolidyl)pyridine-2-carboxylic acid (6-PPCA) is an organic compound belonging to the pyrrolidine family of compounds. It is a versatile molecule with a wide range of applications in research and laboratory settings. 6-PPCA has been studied extensively for its biochemical and physiological effects, as well as its potential for use in drug development. In
Scientific Research Applications
Organic Synthesis
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid serves as a versatile intermediate in organic synthesis. Its pyridine ring, fused with a pyrrolidine moiety, offers a unique scaffold for constructing complex organic molecules. This compound can be utilized in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .
Catalysis
The nitrogen-containing rings of this compound make it a potential candidate for use as a ligand in catalysis. It can coordinate with metals to form catalysts that facilitate a variety of chemical reactions, including but not limited to, cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry .
Drug Discovery
Due to its structural uniqueness, 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid can be employed in drug discovery as a building block for medicinal chemistry. It can be used to design and synthesize novel compounds with potential therapeutic effects against various diseases .
Fluorescent Bioimaging
This compound has been explored for its potential in fluorescent bioimaging. By modifying its structure, researchers can develop fluorescent probes that help in visualizing biological processes, such as pH fluctuations in living cells, which is essential for understanding diseases and developing treatments .
Agricultural Chemistry
In the field of agricultural chemistry, 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid can be used to create new compounds that serve as growth promoters or pesticides. Its ability to be a part of complex molecules makes it valuable for developing substances that can protect crops and improve yields .
Material Science
The compound’s molecular structure allows for its incorporation into advanced materials. It can be used in the design of organic semiconductors, which are integral to the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Biological Studies
Researchers can use 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid in biological studies to probe the function of enzymes and receptors. Its structural features enable it to mimic certain biological molecules, making it useful in understanding molecular interactions within cells .
Environmental Chemistry
This compound can also find applications in environmental chemistry, where it may be used to develop sensors for detecting pollutants or to synthesize compounds that can aid in the breakdown of hazardous substances .
properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLYQBFPDHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634628 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
450368-20-4 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
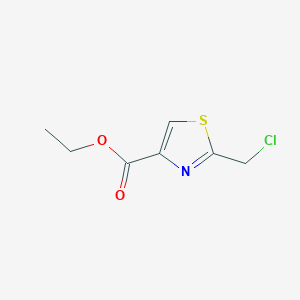
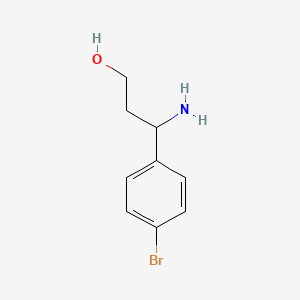
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
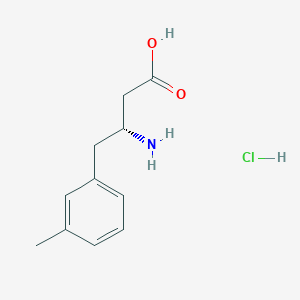


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
